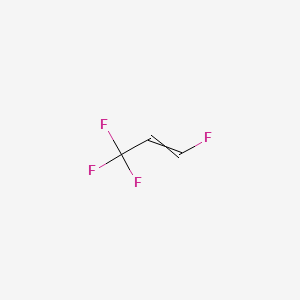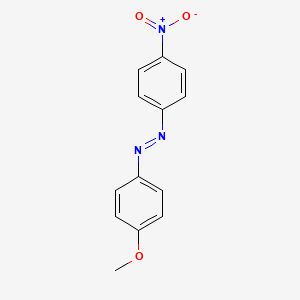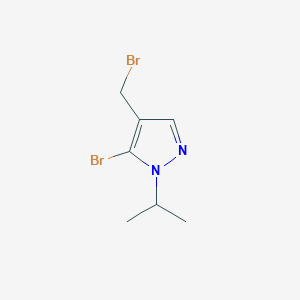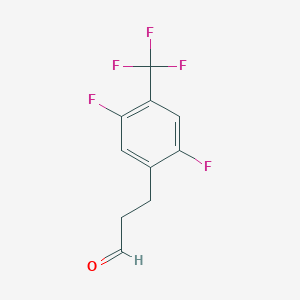
Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde )
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) is an organic compound with the molecular formula C10H7F5O It is characterized by the presence of difluoro and trifluoromethyl groups attached to a benzene ring, along with a propionaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) typically involves the introduction of difluoro and trifluoromethyl groups onto a benzene ring, followed by the addition of a propionaldehyde group. Common synthetic routes include:
Electrophilic Aromatic Substitution:
Aldol Condensation: The propionaldehyde group can be introduced through an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by aldol condensation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The difluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies to understand the interaction of fluorinated compounds with biological systems.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) involves its interaction with molecular targets through its functional groups. The difluoro and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Benzenepropanal: Lacks the difluoro and trifluoromethyl groups.
2,5-Difluorobenzenepropanal: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzenepropanal: Lacks the difluoro groups.
Uniqueness: Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications.
Properties
CAS No. |
1036396-41-4 |
|---|---|
Molecular Formula |
C10H7F5O |
Molecular Weight |
238.15 g/mol |
IUPAC Name |
3-[2,5-difluoro-4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H7F5O/c11-8-5-7(10(13,14)15)9(12)4-6(8)2-1-3-16/h3-5H,1-2H2 |
InChI Key |
IFHMNZWVCWWYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8794602.png)
![5-(Chloromethyl)benzo[b]thiophene](/img/structure/B8794608.png)
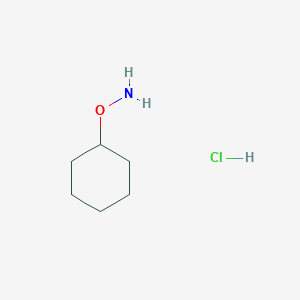
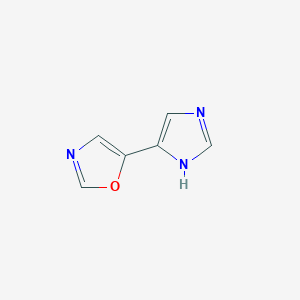
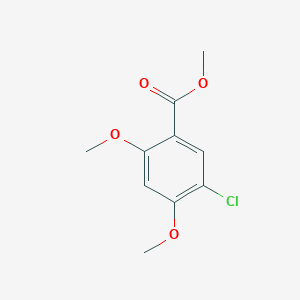
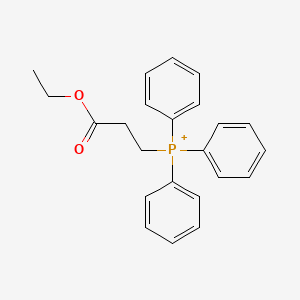
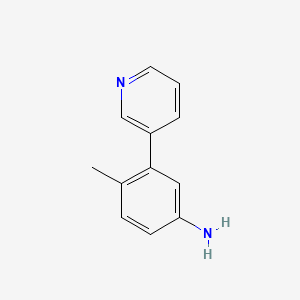
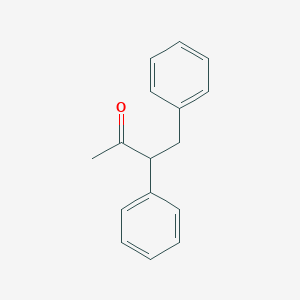
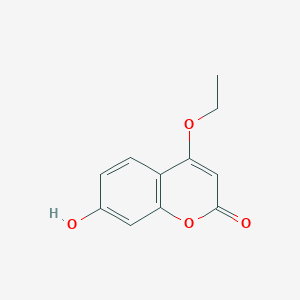
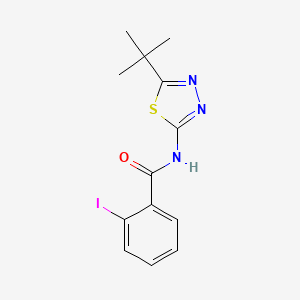
![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B8794691.png)
